molecular formula C9H7NO B8308259 isoquinolin-5(1 H)-one

isoquinolin-5(1 H)-one

Cat. No.: B8308259
M. Wt: 145.16 g/mol
InChI Key: NSYBOVGRQLCZSE-UHFFFAOYSA-N
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Description

Isoquinolin-5(1 H)-one is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

1H-isoquinolin-5-one

InChI

InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-5H,6H2

InChI Key

NSYBOVGRQLCZSE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC(=O)C2=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium metal (19.2 g) is dissolved in absolute methanol (1 l.) with ice-water cooling. To the clear solution is added a solution of 3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride (102.7 g), described in Example 3, in absolute methanol (1 l.). The addition is done in portions within a few minutes. After stiring for 1.5 hr at room temperature the solution is concentrated to near dryness and ice cold water (250 ml) is added to the crystalline residue. The precipitate is collected, washed with cold water and dried to give the title compound, mp. 232°-234°C, identical to the product of Preparation A of this example.
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19.2 g
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reactant
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1 L
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[Compound]
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ice water
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3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride
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102.7 g
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reactant
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1 L
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-formylindole -4 -carboxylic acid methyl ester oxime (1.6 g), described in Example 2 and platinum oxide (120 mg) in 60 ml of acetic acid is stirred in a hydrogen atmosphere for 16 hr. Removal of the catalyst and concentration of the solution affords an oily residue [the acetic acid addition salt of 3-(aminomethyl)indole -4-carboxylic acid methyl ester] . The oil is suspended in water. The mixture is rendered alkaline with 10% NaOH. The solid is collected, triturated with 30% acetone in benzene and recrystallized from ethanol to afford the title compound, mp. 232°-234°C, νmaxCHCl3 1668 cm-1.
Name
3-formylindole -4 -carboxylic acid methyl ester oxime
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1.6 g
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reactant
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60 mL
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120 mg
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catalyst
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